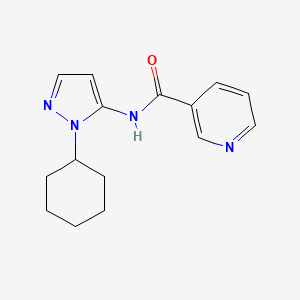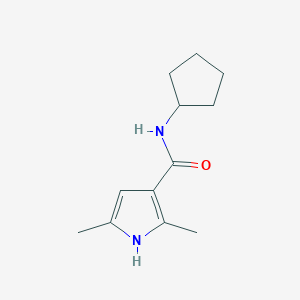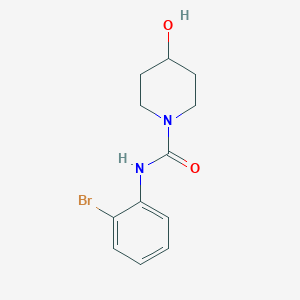
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPP is a small molecule that has a unique chemical structure, which makes it an attractive candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it is believed that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone works by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Additionally, in vivo studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications in certain research studies.
Direcciones Futuras
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and its potential applications in various research fields. Other potential future directions include the development of new synthetic methods for (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of (1-phenylpyrazol-4-yl)methanone with 3-methylmorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been used in a wide range of scientific research studies, including studies on cancer, inflammation, and neurological disorders. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-11-20-8-7-17(12)15(19)13-9-16-18(10-13)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXTBZVHPPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)






![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)




![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
